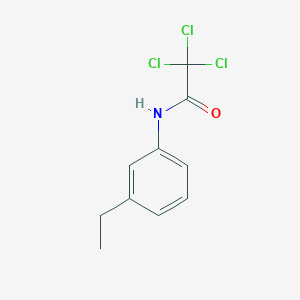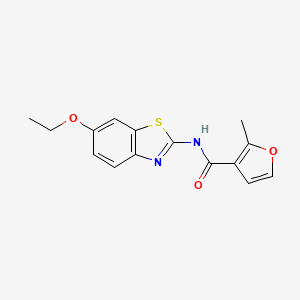![molecular formula C19H21ClN2O4 B5881607 N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide, also known as Compound X, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases and proteasomes, which play important roles in cell growth and survival. By inhibiting these enzymes, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X can induce apoptosis in cancer cells and protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotection and cognitive improvement in animal models of neurodegenerative diseases, and anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. However, one limitation is the potential toxicity of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X at higher doses, which must be carefully monitored in experiments.
Zukünftige Richtungen
For research on N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X include further exploration of its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation, as well as the development of more specific and potent analogs of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X. Additionally, more studies are needed to determine the optimal dosing and administration of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X in various disease models.
Synthesemethoden
The synthesis of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form 4-chloro-3,5-dimethylphenyl acetate. This is followed by the reaction of the acetate with 2-(2-methoxyphenyl)ethanamine to form the intermediate product, which is then reacted with phosgene to form the final product, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In neurodegenerative diseases, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to have anti-inflammatory effects and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-8-15(9-13(2)19(12)20)25-11-18(23)26-22-17(21)10-14-6-4-5-7-16(14)24-3/h4-9H,10-11H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXKZLLHCILII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(CC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)
![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)
![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)


![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)



![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)
